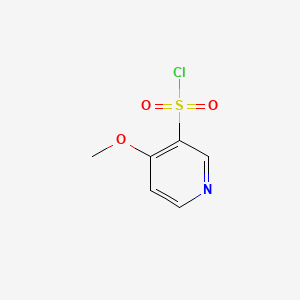

4-Methoxypyridin-3-sulfonylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxypyridine-3-sulfonyl chloride is a reactant used to prepare (arylpiperazinyl)cyclohexylsulfonamides as potential α1-adrenergic receptor antagonists . It is a synthetic intermediate of N- (triazoloazinyl)arylsulfonamide compound useful as a herbicide .

Synthesis Analysis

The method for producing pyridine-3-sulfonyl chloride comprises a step of sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride .Molecular Structure Analysis

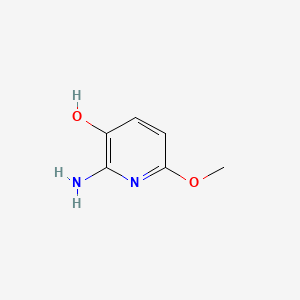

The molecular formula of 4-Methoxypyridine-3-sulfonyl chloride is C6H6ClNO3S . The InChI code is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxypyridine-3-sulfonyl chloride is 177.61 g/mol . The InChI code is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 .Wirkmechanismus

The mechanism of action of 4-Methoxypyridine-3-sulfonyl chloride chloride is not well understood. However, it is known to react with amines and alcohols to form sulfonamides and sulfonates, respectively. These reactions are commonly used in the synthesis of various organic compounds.

Biochemical and Physiological Effects:

4-Methoxypyridine-3-sulfonyl chloride chloride has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis and does not have any pharmacological activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Methoxypyridine-3-sulfonyl chloride chloride as a reagent is its high reactivity towards amines and alcohols. This makes it a useful reagent in the synthesis of various organic compounds. However, one limitation of using 4-Methoxypyridine-3-sulfonyl chloride chloride is its moisture sensitivity. It should be stored in a dry environment to prevent hydrolysis.

Zukünftige Richtungen

There are several future directions for the use of 4-Methoxypyridine-3-sulfonyl chloride chloride in scientific research. One direction is the synthesis of novel sulfonamides and other bioactive compounds using 4-Methoxypyridine-3-sulfonyl chloride chloride as a reagent. Another direction is the development of new methods for the synthesis of 4-Methoxypyridine-3-sulfonyl chloride chloride and other sulfonyl chlorides. Additionally, the use of 4-Methoxypyridine-3-sulfonyl chloride chloride in the synthesis of new materials, such as polymers and nanoparticles, is an area of future research.

Synthesemethoden

4-Methoxypyridine-3-sulfonyl chloride chloride can be synthesized by reacting MOPS with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction takes place at room temperature and yields 4-Methoxypyridine-3-sulfonyl chloride chloride as a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.

Wissenschaftliche Forschungsanwendungen

PI3K/mTOR-Duale Inhibitoren zur Krebsbehandlung

4-Methoxypyridin-3-sulfonylchlorid: wird bei der Synthese von Sulfonamid-Methoxypyridin-Derivaten verwendet, die als neuartige PI3K/mTOR-Duale Inhibitoren untersucht werden. Diese Inhibitoren spielen eine entscheidende Rolle bei der Zellproliferation, dem Überleben, der Migration und dem Stoffwechsel, was sie zu effektiven Zielmolekülen für die Krebsbehandlung macht. Die aus this compound synthetisierten Derivate haben eine starke inhibitorische Aktivität gegen PI3Kα-Kinase und mTOR-Kinase gezeigt, die in den Signalwegen von Krebszellen von entscheidender Bedeutung sind .

Synthese biologisch aktiver Verbindungen

Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen, darunter N-substituierte Sulfonsäuren und Sulfonamide . Diese Derivate finden Anwendung in Pharmazeutika, Pflanzenwachstumsregulatoren und Herbiziden. Die Synthese beinhaltet die Diazotierung substituierter 3-Aminopyridine, gefolgt von der Substitution mit Sulfonylgruppen, was zur Bildung von Pyridin-3-sulfonylchloriden führt .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methoxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXCJVXFYRJJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717295 |

Source

|

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945257-53-4 |

Source

|

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)